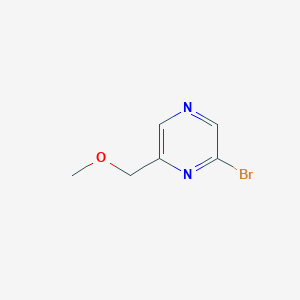
N-(2,2,2-Tribromo-1-(1-naphthyloxy)ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,2,2-Tribromo-1-(1-naphthyloxy)ethyl)benzamide is a complex organic compound with the molecular formula C19H14Br3NO2 . It is known for its unique structure, which includes a naphthyloxy group and a tribromoethyl group attached to a benzamide core. This compound is often used in early discovery research due to its rare and unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,2-Tribromo-1-(1-naphthyloxy)ethyl)benzamide typically involves the reaction of 1-naphthol with 2,2,2-tribromoethanol in the presence of a base to form the naphthyloxyethyl intermediate. This intermediate is then reacted with benzoyl chloride to yield the final product . The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like pyridine to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to increase yield and purity, as well as implementing safety measures to handle the brominated intermediates and final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,2,2-Tribromo-1-(1-naphthyloxy)ethyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The tribromoethyl group can participate in nucleophilic substitution reactions, where one or more bromine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove bromine atoms.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure high efficiency and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the amide bond would yield 2,2,2-tribromo-1-(1-naphthyloxy)ethanol and benzoic acid .
Applications De Recherche Scientifique
N-(2,2,2-Tribromo-1-(1-naphthyloxy)ethyl)benzamide has several applications in scientific research:
Mécanisme D'action
The mechanism of action of N-(2,2,2-Tribromo-1-(1-naphthyloxy)ethyl)benzamide involves its interaction with specific molecular targets and pathways. The tribromoethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The naphthyloxy group can enhance the compound’s binding affinity to certain proteins or enzymes, potentially inhibiting their activity . Further research is needed to fully elucidate the molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2,2,2-Tribromo-1-(2-naphthyloxy)ethyl)benzamide: Similar in structure but with the naphthyloxy group attached at a different position.
N-(2,2,2-Tribromo-1-(1-naphthylamino)ethyl)benzamide: Contains an amino group instead of an oxy group.
N-(2-(Benzylamino)ethyl)-4-(naphthalene-1-sulfonamido)benzamide: A related compound with a sulfonamido group and different substituents.
Uniqueness
N-(2,2,2-Tribromo-1-(1-naphthyloxy)ethyl)benzamide is unique due to its combination of a tribromoethyl group and a naphthyloxy group attached to a benzamide core.
Propriétés
Formule moléculaire |
C19H14Br3NO2 |
|---|---|
Poids moléculaire |
528.0 g/mol |
Nom IUPAC |
N-(2,2,2-tribromo-1-naphthalen-1-yloxyethyl)benzamide |
InChI |
InChI=1S/C19H14Br3NO2/c20-19(21,22)18(23-17(24)14-8-2-1-3-9-14)25-16-12-6-10-13-7-4-5-11-15(13)16/h1-12,18H,(H,23,24) |
Clé InChI |
LITLOTGPJXVKSS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)NC(C(Br)(Br)Br)OC2=CC=CC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2-Carboxyethyl)amino]benzene-1,4-dicarboxylic acid](/img/structure/B11711931.png)
![5-[4-(diethylamino)benzylidene]-1,3-diphenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11711932.png)
![N-(2,2,2-Trichloro-1-{[(4-chlorophenyl)carbamothioyl]amino}ethyl)nonanamide](/img/structure/B11711936.png)
![(2E,5E)-2,5-bis[(4-nitrophenyl)methylidene]cyclopentan-1-one](/img/structure/B11711947.png)




![(2E)-3-(2-nitrophenyl)-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B11711968.png)
![N-[(E)-(4-methylphenyl)methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B11711970.png)


![N-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-9H-carbazol-9-amine](/img/structure/B11712001.png)
